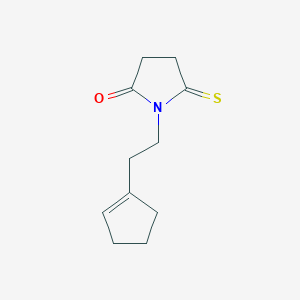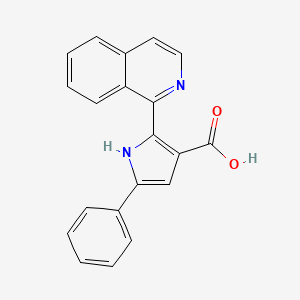
2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxylic acid is a heterocyclic compound that combines the structural features of isoquinoline and pyrrole. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both isoquinoline and pyrrole moieties in its structure allows for unique chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxylic acid typically involves multi-step processes that include the formation of the isoquinoline and pyrrole rings followed by their coupling. One common method involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst . Another approach is the Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in an industrial setting.
化学反応の分析
Types of Reactions
2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the isoquinoline and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted isoquinoline and pyrrole derivatives, which can exhibit different biological and chemical properties.
科学的研究の応用
2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-malarial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxylic acid involves its interaction with various molecular targets. The isoquinoline moiety can intercalate with DNA, disrupting its function and leading to anti-cancer effects. Additionally, the compound can inhibit enzymes involved in cell signaling pathways, contributing to its biological activity .
類似化合物との比較
Similar Compounds
Isoquinoline: A simpler structure with similar biological activities.
Pyrrole: Another heterocyclic compound with diverse chemical reactivity.
Quinoline: Structurally similar to isoquinoline but with different electronic properties.
Uniqueness
2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxylic acid is unique due to the combination of isoquinoline and pyrrole rings, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to its individual components .
特性
CAS番号 |
13357-63-6 |
|---|---|
分子式 |
C20H14N2O2 |
分子量 |
314.3 g/mol |
IUPAC名 |
2-isoquinolin-1-yl-5-phenyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C20H14N2O2/c23-20(24)16-12-17(14-7-2-1-3-8-14)22-19(16)18-15-9-5-4-6-13(15)10-11-21-18/h1-12,22H,(H,23,24) |
InChIキー |
FPTGQTCZJSTGLL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=NC=CC4=CC=CC=C43)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B12869977.png)
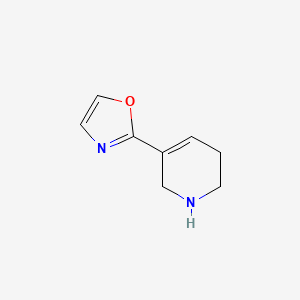
![2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12869984.png)
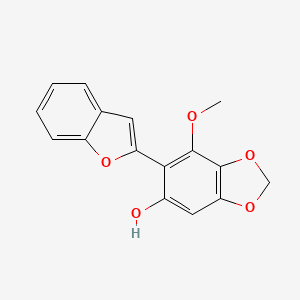
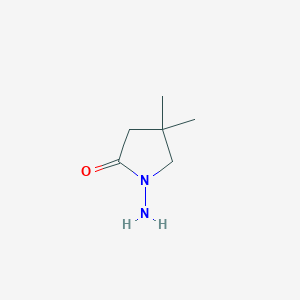



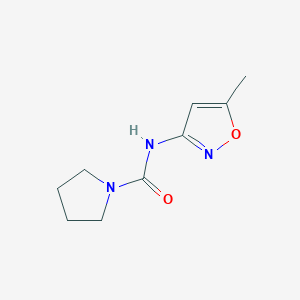
![1-(6-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870043.png)



